2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-8-6-9-11(15)13-10(5-7-3-4-7)14-12(9)16-8/h6-7H,2-5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNKUXKNGHHWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method allows for the formation of the thienopyrimidine core through a series of cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities. For example, derivatives synthesized from thieno[2,3-d]pyrimidine structures have shown promising results against various microbial strains, suggesting potential applications as new antimicrobial agents .
Antitumor Activity
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in cancer therapy. These compounds have been evaluated for their cytotoxic effects on tumor cell lines. Notably, certain derivatives demonstrated selective inhibition of cancer cell proliferation, indicating their potential as anticancer agents .
Anti-Tubercular Activity
Research has also focused on the anti-tubercular properties of thieno[2,3-d]pyrimidine derivatives. Some studies report that these compounds can inhibit the growth of Mycobacterium tuberculosis, making them candidates for further development as anti-tubercular drugs .
Case Study 1: Synthesis and Evaluation
A study conducted on various thieno[2,3-d]pyrimidine derivatives involved synthesizing new compounds and evaluating their biological activities. The synthesized compounds were subjected to antimicrobial testing using standard methods such as agar diffusion and broth dilution techniques. Results indicated that specific modifications in the chemical structure significantly influenced antimicrobial potency .
Case Study 2: Anti-Cancer Properties
In another investigation focusing on the anti-cancer potential of thieno[2,3-d]pyrimidines, researchers synthesized a series of derivatives and assessed their cytotoxicity against several cancer cell lines. The findings revealed that certain compounds exhibited IC₅₀ values in the low micromolar range, suggesting strong anti-cancer activity .
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and biological activity.
Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory activity, these compounds have a different ring fusion compared to thienopyrimidines.
Pyrimido[4,5-d]pyrimidines: These bicyclic systems have unique chemical properties and biological significance.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
2-(Cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₄N₂OS
- Molecular Weight : 234.32 g/mol
- CAS Number : 1788637-72-8
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including this compound. These compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, a derivative with similar structural features demonstrated significant inhibition of cell proliferation in glioma cells through multiple mechanisms, including induction of necroptosis and autophagy while sparing normal astrocytes from toxicity .
GSK-3β Inhibition
The compound has been linked to the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme in various signaling pathways related to cancer and neurodegenerative diseases. Compounds with cyclopropyl substituents have shown enhanced GSK-3β inhibitory activity, with IC₅₀ values reported as low as 8 nM for structurally similar compounds . This suggests that this compound may also possess potent GSK-3β inhibitory effects.
The biological activity of this compound is likely attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. The thieno[2,3-d]pyrimidine scaffold is known for its capacity to interact with various molecular targets, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells.
Study on Cytotoxicity
A study evaluating the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives found that compounds with cyclopropyl groups exhibited lower IC₅₀ values against cancer cell lines compared to their non-cyclopropyl counterparts. This indicates that the cyclopropylmethyl substitution enhances biological activity .
Antimicrobial Activity
In addition to anticancer properties, some derivatives of thieno[2,3-d]pyrimidine have been investigated for antimicrobial activity. For example, compounds similar in structure have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such properties .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(cyclopropylmethyl)-6-ethyl-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 2-amino-thiophene-3-carboxylate derivatives with appropriate lactams or carbonyl reagents in the presence of phosphorus oxychloride (POCl₃) . Optimizing stoichiometry (e.g., 1:1.5:3.6 ratio of ester:lactam:POCl₃) and temperature (368–371 K) improves cyclization efficiency. Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradients) ensures high purity .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze ¹H and ¹³C signals to confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.36–1.09 ppm, ethyl groups at δ 1.28–1.56 ppm) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π–π stacking) to validate fused-ring coplanarity .
- Mass spectrometry : Confirm molecular weight via ESI+ (e.g., [M+H]⁺ at m/z 238–492 for derivatives) .
Q. What are the primary biological targets or activities reported for this scaffold?
- Methodological Answer : Thieno[2,3-d]pyrimidin-4-ones are potent TRPA1 inhibitors, validated via in vitro calcium flux assays and in vivo pain models (e.g., rodent neuropathic pain). Design studies should include competitive binding assays and site-directed mutagenesis to map inhibitor-enzyme interactions .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the thieno-pyrimidine core be addressed?
- Methodological Answer :
- Directed metalation : Use lithium bases (e.g., LDA) to selectively deprotonate C6 for ethyl group introduction .
- Cross-coupling : Employ Suzuki-Miyaura reactions with Pd catalysts for aryl/heteroaryl substitutions at C2 or C6, ensuring anhydrous conditions and nitrogen atmosphere .
- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide synthetic planning .
Q. What experimental strategies validate TRPA1 inhibition mechanisms?
- Methodological Answer :
- Patch-clamp electrophysiology : Measure current inhibition in TRPA1-expressing HEK293 cells exposed to agonists (e.g., AITC) .
- Mutagenesis studies : Target cysteine residues (e.g., C621, C641, C665) in TRPA1’s N-terminal domain to confirm covalent vs. non-covalent binding .
- Thermal shift assays : Monitor protein stabilization (ΔTm) to quantify ligand binding affinity .
Q. How do structural modifications (e.g., cyclopropylmethyl vs. chlorophenyl) impact pharmacological profiles?
- Methodological Answer :
- SAR Table :
| Substituent | Bioactivity (IC₅₀ TRPA1) | Solubility (logP) |
|---|---|---|
| Cyclopropylmethyl | 12 nM | 2.1 |
| 4-Chlorophenyl | 45 nM | 3.8 |
| Ethyl | 85 nM | 2.5 |
| (Data derived from patent analogs ) |
- Rational Design : Balance lipophilicity (clogP <3) and polar surface area (<80 Ų) to enhance blood-brain barrier penetration for CNS targets .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., CHO-K1 vs. HEK293), agonist concentrations, and readouts (calcium flux vs. electrophysiology).
- Control for redox activity : Include antioxidants (e.g., NAC) to rule out off-target effects from reactive thiol modifications .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
